molecular formula C19H16N2 B6335868 3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole CAS No. 1422518-31-7

3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole

Cat. No. B6335868
CAS RN: 1422518-31-7
M. Wt: 272.3 g/mol
InChI Key: RDYMCWHFCWFVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole, or 3-PPMI, is an indole-based compound that has been studied for its potential applications in scientific research. This compound has been shown to possess a range of biochemical and physiological effects that may be beneficial in laboratory experiments and other scientific studies.

Scientific Research Applications

3-PPMI has been studied for its potential applications in scientific research. It has been used as a ligand in binding assays to study the interaction between proteins and other molecules. Additionally, 3-PPMI has been used in the study of enzyme kinetics and its effects on enzyme activity. It has also been used in the study of cell metabolism and in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-PPMI is not fully understood. It is believed to interact with certain proteins and enzymes, leading to changes in their activity. It is also believed to interact with cell membranes, leading to changes in cell metabolism.
Biochemical and Physiological Effects
3-PPMI has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, 3-PPMI has been shown to inhibit the activity of certain cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. Furthermore, 3-PPMI has been shown to have an anti-inflammatory effect and to reduce the production of certain pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-PPMI has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and can be easily purified. However, there are some limitations to using 3-PPMI in laboratory experiments. It has a relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for the study of 3-PPMI. Further research could be done to better understand its mechanism of action and its effects on cell metabolism. Additionally, further research could be done to explore its potential applications in drug development. Additionally, further research could be done to explore its potential use as an anti-inflammatory agent. Finally, further research could be done to explore its potential use as a tool for studying the interaction between proteins and other molecules.

Synthesis Methods

3-PPMI can be synthesized from the reaction of 5-phenyl-1H-pyrrole-2-carboxylic acid and 1-methyl-1H-indole. The reaction is carried out in anhydrous dimethylformamide (DMF) with triethylamine as a base catalyst. The reaction is typically performed at a temperature of 80°C for a period of four hours. After the reaction is complete, the product is extracted with ethyl acetate and purified by column chromatography to yield 3-PPMI.

properties

IUPAC Name

3-[(5-phenyl-1H-pyrrol-2-yl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c1-2-6-14(7-3-1)18-11-10-16(21-18)12-15-13-20-19-9-5-4-8-17(15)19/h1-11,13,20-21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYMCWHFCWFVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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